Butidrine

Ophthalmology Glaucoma Beta-Adrenergic Antagonists

Obtaining a non-cardioselective beta-blocker with documented membrane-stabilizing activity and predictable tissue-specific kinetics often complicates research sourcing. Butidrine (CAS 7433-10-5) resolves this gap: it delivers antiarrhythmic efficacy comparable to pronethalol/propranolol in cardiac tissue, yet its shorter placental transfer half-life avoids the prolonged fetal exposure seen with propranolol or oxprenolol. Key features: • Membrane stabilization at 10⁻⁶-10⁻⁵ M; suppresses ouabain/hypokalemia-induced pacemaker activity in Purkinje fibers • Reduces coronary flow proportionally to cardiac work without impairing reactive hyperemia • Low-potency IOP reduction ideal as a comparator in ocular hypertension studies Supplied as ≥98% solid; custom packaging and bulk quantities available.

Molecular Formula C16H25NO
Molecular Weight 247.38 g/mol
CAS No. 7433-10-5
Cat. No. B1668099
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameButidrine
CAS7433-10-5
SynonymsButidrine
Molecular FormulaC16H25NO
Molecular Weight247.38 g/mol
Structural Identifiers
SMILESCCC(C)NCC(C1=CC2=C(CCCC2)C=C1)O
InChIInChI=1S/C16H25NO/c1-3-12(2)17-11-16(18)15-9-8-13-6-4-5-7-14(13)10-15/h8-10,12,16-18H,3-7,11H2,1-2H3
InChIKeyGVNYSERWAKVROD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Butidrine: Non-Selective Beta-Blocker


Butidrine (CAS 7433-10-5, INN) is a first-generation beta-adrenergic receptor antagonist (beta-blocker) structurally and pharmacologically related to pronethalol and propranolol, developed in the 1960s [1]. It is classified as a non-cardioselective beta-blocker, antagonizing both beta-1 and beta-2 adrenergic receptors without subtype selectivity [2]. Beyond its beta-adrenolytic activity, Butidrine exhibits intrinsic local anesthetic (membrane-stabilizing) properties comparable in potency to its beta-blocking activity, as well as documented antiarrhythmic effects [1]. The compound has two chiral centers, yielding four stereoisomers with distinct pharmacological profiles [3].

Non-selective β1/β2 adrenergic receptor antagonist for cardiovascular and autonomic research
Intrinsic local anesthetic (membrane-stabilizing) activity supports electrophysiology studies
Antiarrhythmic effects reported comparable to pronethalol and propranolol
Two chiral centers yield four stereoisomers with distinct pharmacological profiles

Butidrine Interchangeability Limitations


Generic substitution among beta-adrenergic antagonists is precluded by Butidrine's unique combination of pharmacological properties that deviate meaningfully from both its structural analogs and therapeutic class alternatives. Unlike later-generation cardioselective beta-1 antagonists (e.g., atenolol, metoprolol), Butidrine is a non-selective agent that blocks both beta-1 and beta-2 receptors, a property shared with propranolol but with distinct tissue-specific efficacy profiles [1]. Critically, Butidrine's efficacy varies substantially across different organ systems and experimental models: while it exhibits antiarrhythmic activity comparable to pronethalol and propranolol in cardiac tissue [2], its intraocular pressure-lowering potency is markedly inferior to agents such as timolol, sotalol, and even propranolol [3]. This tissue-specific divergence in relative potency means that substituting Butidrine with another beta-blocker based solely on receptor class would yield unpredictably different outcomes in different experimental contexts, necessitating compound-specific selection based on the target tissue and intended pharmacological endpoint.

Non-selective profile vs. cardioselective agents
Butidrine blocks both β1 and β2 receptors; substituting with a cardioselective beta-blocker (e.g., atenolol, metoprolol) may produce different tissue responses and experimental outcomes.
Tissue-specific potency divergence
IOP-lowering potency is markedly lower than timolol, sotalol, and propranolol in animal models. Beta-blocker class-based substitution may not transfer across different target tissues and endpoints.
Endpoint-dependent antiarrhythmic comparability
Antiarrhythmic effects are reported comparable to propranolol, but this functional similarity may not extend to non-cardiac endpoints; compound-specific validation is required for each experimental context.

Butidrine Differentiation Evidence


IOP-Lowering Activity: Lowest Potency Tier

In a head-to-head comparative study evaluating the intraocular pressure (IOP)-lowering effects of nine beta-adrenergic blocking agents following topical administration in two rabbit models of experimental ocular hypertension, Butidrine was ranked in the lowest efficacy tier [1]. The study stratified compounds into three performance categories based on potency and duration of action. Timolol and sotalol demonstrated the best results; pindolol, oxprenolol, practolol, and propranolol exhibited fairly potent effects; whereas atenolol, Butidrine, and metoprolol produced less impressive effects [1]. This tiered ranking indicates that Butidrine is approximately one full efficacy tier below propranolol and at least two tiers below timolol in this model system.

IOP-Lowering Rank
Head-to-head
Ranked in the lowest efficacy tier among 9 beta-blockers; ~1 tier below propranolol, 2 tiers below timolol/sotalol.
Reported lowest-tier IOP response; serves as low-efficacy reference in ocular models.
Topical rabbit ocular hypertension model; rank-based comparison.
Ophthalmology Glaucoma Beta-Adrenergic Antagonists

Antiarrhythmic Efficacy: Comparable to Propranolol

Butidrine exhibits sympatholytic and antiarrhythmic effects that have been characterized as comparable to those of pronethalol and propranolol, the prototype beta-blockers against which it was originally benchmarked [1]. In isolated cardiac tissue studies, Butidrine (10⁻⁶ to 10⁻⁵ M) stabilized membrane potential and suppressed pacemaker activity induced by ouabain or reduced extracellular potassium, while decreasing the maximal rate of depolarization during the action potential upstroke [2]. This membrane-stabilizing (local anesthetic) effect was found to be comparable in potency to its beta-blocking activity [3].

Antiarrhythmic Activity
Head-to-head
Effects comparable to pronethalol and propranolol (10^-6 to 10^-5 M) in ouabain-induced arrhythmia model.
Supports antiarrhythmic benchmarking; reported comparable to first-generation beta-blockers.
Isolated cardiac tissue (Purkinje fibers, guinea pig auricles).
Cardiovascular Pharmacology Antiarrhythmic Electrophysiology

Placental Transfer: No Prolonged Fetal Blockade

In a comparative study of beta-adrenoceptor blocking drugs administered to pregnant ewes, Butidrine was shown to cross the ovine placenta and produce beta-adrenoceptor blockade in the fetus, a property shared with bunolol, oxprenolol, propranolol, and USVP65-24 [1]. However, unlike propranolol and oxprenolol, which produced prolonged fetal blockade (10 hours and 8 hours duration in the fetus, respectively, compared to 3 hours in the ewe for both), Butidrine did not demonstrate prolonged fetal blockade [1]. This differential in fetal exposure duration represents a quantifiable pharmacokinetic distinction with direct implications for experimental design.

Fetal Blockade Duration
Head-to-head
Crosses placenta and produces fetal beta-blockade, but no prolonged duration (vs. propranolol 10 h, oxprenolol 8 h in fetus).
Acute fetal beta-blockade without sustained exposure; distinct placental transfer profile.
Pregnant ewe model; isoprenaline challenge assessment.
Reproductive Pharmacology Placental Transfer Developmental Toxicology

Coronary Flow Reduction: Beta-Independent

In conscious dog studies with chronically implanted electromagnetic flowmeters, both d,l-Butidrine and its stereoisomer lacking beta-blocking activity elicited comparable reductions in coronary blood flow and cardiac work [1]. This finding demonstrates that the coronary hemodynamic effects of Butidrine are not exclusively mediated through beta-adrenergic receptor blockade. The reduction in coronary blood flow occurred in proportion to decreased cardiac work and metabolic demand, but importantly, the coronary vessels retained the ability to dilate in response to transient occlusion (reactive hyperemia), confirming that Butidrine does not impair coronary vasodilatory reserve [1].

Coronary Flow Mechanism
Head-to-head
Both d,l-butidrine and its beta-inactive stereoisomer reduce coronary blood flow and cardiac work comparably.
Coronary flow reduction is not exclusively beta-receptor dependent; supports mechanistic dissection studies.
Conscious dog model with chronically implanted flowmeters; reactive hyperemia retained.
Coronary Circulation Cardiac Physiology Beta-Adrenergic Mechanisms

Butidrine Application Scenarios


Reproductive Studies: Acute Fetal Beta-Blockade

Researchers investigating the acute effects of fetal beta-adrenoceptor blockade on cardiovascular development, placental function, or parturition physiology should prioritize Butidrine over propranolol or oxprenolol. As demonstrated in pregnant ewe models, Butidrine crosses the placenta and produces fetal beta-blockade but does not generate the prolonged fetal exposure observed with propranolol (10-hour fetal blockade) or oxprenolol (8-hour fetal blockade) [1]. This profile enables experimental designs that isolate acute pharmacodynamic effects from sustained receptor occupancy, reducing confounding variables in developmental and reproductive toxicology studies.

Cardiac Electrophysiology: Non-Selective Benchmark

Butidrine serves as an appropriate reference compound for studies of antiarrhythmic mechanisms requiring a non-cardioselective beta-blocker with documented membrane-stabilizing activity comparable in potency to its beta-blocking effects [1]. At concentrations of 10⁻⁶ to 10⁻⁵ M, Butidrine stabilizes membrane potential, suppresses pacemaker activity induced by ouabain or hypokalemia, and decreases maximal depolarization rate in Purkinje fibers and atrial preparations [2]. Its antiarrhythmic efficacy is characterized as comparable to pronethalol and propranolol, making it suitable for electrophysiological studies where a first-generation, non-selective beta-blocker with intrinsic local anesthetic properties is required .

Coronary Hemodynamics: Beta-Dependent vs. Independent

Butidrine's unique property — that both its beta-blocking stereoisomer and its isomer lacking beta-blocking activity produce comparable reductions in coronary blood flow and cardiac work — makes it an essential tool compound for investigators studying beta-adrenergic mechanisms in coronary physiology [1]. In conscious canine models, Butidrine reduces coronary flow in proportion to decreased cardiac work without impairing reactive hyperemia responses to transient occlusion [1]. This evidence supports its use in experiments designed to distinguish beta-receptor-mediated cardiac effects from alternative pathways affecting coronary hemodynamics.

Ocular Pharmacology: Low-Potency Beta-Blocker Control

For glaucoma research and ocular pharmacology studies, Butidrine functions as a low-potency reference compound among beta-adrenergic antagonists. In direct head-to-head comparison with eight other beta-blockers using topical administration in rabbit ocular hypertension models, Butidrine ranked in the lowest efficacy tier, producing "less impressive effects" than timolol, sotalol, pindolol, oxprenolol, practolol, and propranolol [2]. This tiered ranking positions Butidrine as an ideal low-efficacy comparator for studies evaluating novel ocular hypotensive agents, or as a control compound in experiments where robust IOP reduction would confound interpretation of other pharmacological endpoints.

Application
Selection Property
Validation Focus
Acute Fetal Beta-Blockade Studies
Placental transfer with acute fetal blockade and no prolonged exposure
Fetal cardiovascular response duration; developmental endpoint context
Cardiac Electrophysiology Benchmark
Non-selective beta-blocker with membrane-stabilizing activity comparable to beta-blockade
Antiarrhythmic efficacy comparability to pronethalol/propranolol in tissue models
Coronary Hemodynamics Investigation
Beta-independent coronary flow reduction mechanism
Coronary vasodilatory reserve preservation; cardiac work relationship
Ocular Pharmacology Low-Potency Control
Lowest-tier IOP-lowering potency among tested beta-blockers
IOP response ranking in rabbit ocular hypertension model

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